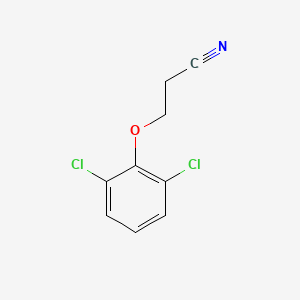
1-Methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones . The final coupling step often involves the use of coupling agents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
1-Methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
1-Methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-Methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine
- 1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-amine
- 1-Methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-4-amine
Uniqueness
1-Methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the thiazole and pyrazole rings can affect the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
特性
分子式 |
C7H8N4S |
|---|---|
分子量 |
180.23 g/mol |
IUPAC名 |
2-methyl-5-(1,3-thiazol-5-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H8N4S/c1-11-7(8)2-5(10-11)6-3-9-4-12-6/h2-4H,8H2,1H3 |
InChIキー |
HMQWPEQJGRQHEA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=CN=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)
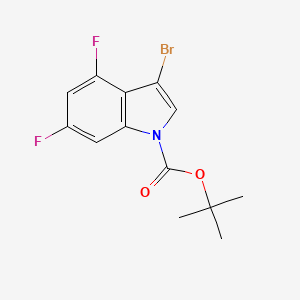
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)

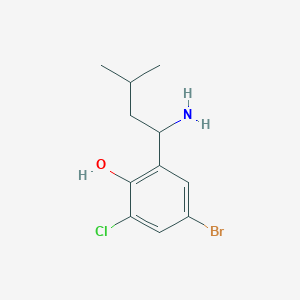
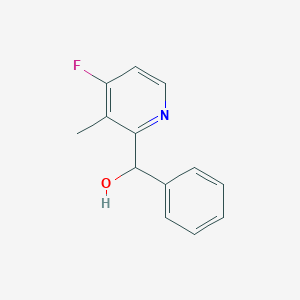
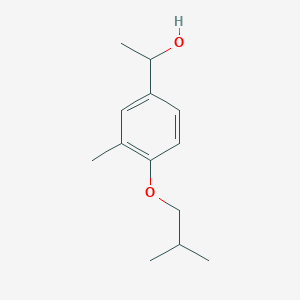
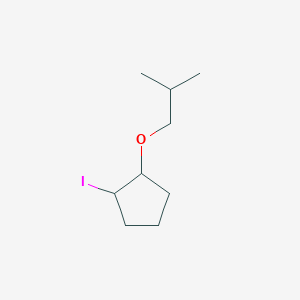

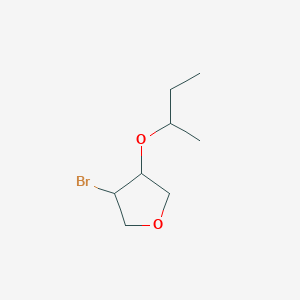


![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)
